1-(2-Chloro-1-oxopropyl)-3,5-dimethyl-1H-pyrazole
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Overview
Description
1-(2-Chloro-1-oxopropyl)-3,5-dimethyl-1H-pyrazole is an organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of a chloro-oxopropyl group attached to the pyrazole ring, making it a unique and interesting molecule for various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Chloro-1-oxopropyl)-3,5-dimethyl-1H-pyrazole can be synthesized through a multi-step process involving the following key steps:
Formation of the Pyrazole Ring: The synthesis begins with the formation of the pyrazole ring. This can be achieved by reacting hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the Chloro-oxopropyl Group: The chloro-oxopropyl group can be introduced by reacting the pyrazole with 2-chloropropionyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors ensure precise control over reaction conditions, such as temperature and pressure, to maximize yield and purity.
Purification Steps: The crude product is purified using techniques like recrystallization or column chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Chloro-1-oxopropyl)-3,5-dimethyl-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alcohols under appropriate conditions.
Reduction Reactions: The oxo group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Substitution: Nucleophiles (amines, thiols, alcohols), bases (triethylamine), solvents (dichloromethane, ethanol).
Reduction: Reducing agents (sodium borohydride, lithium aluminum hydride), solvents (ethanol, tetrahydrofuran).
Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (water, acetic acid).
Major Products:
Substitution: Corresponding substituted pyrazoles.
Reduction: Hydroxyl derivatives.
Oxidation: Carboxylic acids or other oxidized products.
Scientific Research Applications
1-(2-Chloro-1-oxopropyl)-3,5-dimethyl-1H-pyrazole has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate or as a building block for pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Chloro-1-oxopropyl)-3,5-dimethyl-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The chloro-oxopropyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, altering their function and activity.
Comparison with Similar Compounds
1-(2-Chloro-1-oxopropyl)-3,5-dimethyl-1H-pyrazole can be compared with other similar compounds, such as:
This compound: Similar structure but with different substituents on the pyrazole ring.
This compound: Contains different functional groups, leading to variations in reactivity and applications.
Uniqueness: The presence of the chloro-oxopropyl group in this compound imparts unique chemical properties, making it a valuable compound for various synthetic and industrial applications.
Properties
CAS No. |
201299-92-5 |
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Molecular Formula |
C8H11ClN2O |
Molecular Weight |
186.64 g/mol |
IUPAC Name |
2-chloro-1-(3,5-dimethylpyrazol-1-yl)propan-1-one |
InChI |
InChI=1S/C8H11ClN2O/c1-5-4-6(2)11(10-5)8(12)7(3)9/h4,7H,1-3H3 |
InChI Key |
ZBGQVUQZOLDVAC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C(=O)C(C)Cl)C |
Origin of Product |
United States |
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